1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl hydrazine and ethyl acetoacetate.
Cyclization: The initial step involves the cyclization of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring.
Amidation: The resulting pyrazole intermediate undergoes amidation with propionyl chloride to introduce the propionamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide can be compared with other similar pyrazole derivatives, such as:
1-Methyl-3-propyl-4-amino-1H-pyrazole-5-carboxamide: This compound is structurally similar but contains an amino group instead of a propionamido group.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the propionamido group and has a carboxylic acid functional group instead.
The uniqueness of 1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
CAS No. |
89257-70-5 |
---|---|
Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-ethyl-5-methyl-4-(propanoylamino)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c1-4-7(15)12-8-6(3)13-14(5-2)9(8)10(11)16/h4-5H2,1-3H3,(H2,11,16)(H,12,15) |
InChI Key |
VACPBWIVZRCRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N(N=C1C)CC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.